Sgc aak1 1

Chemical probe Kinase selectivity KINOMEscan

Ensure data integrity in AAK1/BMP2K research. Unvalidated inhibitors often introduce off-target artifacts; SGC-AAK1-1 solves this as a rigorously characterized chemical probe with narrow 403-kinase panel selectivity. • Potent AAK1 (Ki = 9 nM) and BMP2K (Ki = 17 nM) inhibition • Cell-active: BMP2K NanoBRET IC50 = 1.5 µM • Ideal for clathrin-mediated endocytosis & Wnt signaling studies • Use with inactive analog SGC-AAK1-1N for unambiguous target attribution

Molecular Formula C21H25N5O3S
Molecular Weight 427.5 g/mol
Cat. No. B1450721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSgc aak1 1
Molecular FormulaC21H25N5O3S
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)NC1=CC=CC(=C1)C2=CC3=C(C=C2)C(=NN3)NC(=O)C4CC4
InChIInChI=1S/C21H25N5O3S/c1-3-26(4-2)30(28,29)25-17-7-5-6-15(12-17)16-10-11-18-19(13-16)23-24-20(18)22-21(27)14-8-9-14/h5-7,10-14,25H,3-4,8-9H2,1-2H3,(H2,22,23,24,27)
InChIKeyUCBIQZUJJSVQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SGC-AAK1-1: AAK1/BMP2K Chemical Probe


SGC-AAK1-1 is a small molecule chemical probe developed by the Structural Genomics Consortium (SGC) that acts as a potent, ATP-competitive inhibitor of adaptor-associated kinase 1 (AAK1) and BMP-2-inducible kinase (BMP2K/BIKE) [1]. It is based on a 3-acylaminoindazole scaffold and was optimized to achieve high selectivity within the Numb-associated kinase (NAK) family [1]. As a well-characterized tool compound, it provides a validated chemical starting point for studying the roles of AAK1 and BMP2K in clathrin-mediated endocytosis, Wnt signaling, and other cellular processes [2].

Why SGC-AAK1-1 Has No Generic Substitute


Substituting SGC-AAK1-1 with other AAK1 inhibitors without rigorous validation is a significant risk to data integrity and reproducibility. While several compounds target AAK1, they differ markedly in their off-target profiles and cellular activity. The selectivity of an inhibitor is not a class-level property; it is a compound-specific characteristic defined by its unique chemical structure [1]. For example, some AAK1 inhibitors possess nanomolar potency but engage dozens of off-target kinases, while others have excellent kinome-wide selectivity but poor cellular penetration. The value of SGC-AAK1-1 lies in its comprehensively characterized, narrow selectivity profile against a 403-kinase panel, making it an optimal tool for dissecting AAK1-specific biology without confounding off-target effects [1]. Using a less-characterized alternative introduces uncontrolled variables that can lead to erroneous conclusions about the role of AAK1 in a given phenotype.

SGC-AAK1-1: Quantitative Evidence Summary


Kinome-Wide Selectivity Profile

SGC-AAK1-1 exhibits a remarkably narrow selectivity profile. In a KINOMEscan assay against a panel of 403 wild-type human protein kinases at 1 µM, SGC-AAK1-1 was found to have only three off-target kinases (RIOK1, RIOK3, PIP5K1C) with a binding dissociation constant (KD) within 30-fold of its primary target AAK1 (KD = 26 nM) [1]. This is a critical differentiator from many other AAK1 inhibitors, which often exhibit broader kinome activity and confound experimental results [2].

Chemical probe Kinase selectivity KINOMEscan

Cellular Target Engagement and Potency

SGC-AAK1-1 demonstrates effective cellular target engagement. In a live-cell NanoBRET assay, it engaged ectopically expressed full-length AAK1-Nluc fusion protein with an IC50 of 230 nM . This cellular potency, while not the highest among AAK1 inhibitors, is sufficient for many cell-based studies and is balanced by its excellent selectivity. For comparison, the more potent LP-935509 has an AAK1 IC50 of 3.3 nM in biochemical assays and is brain-penetrant, but its cellular target engagement data is not as thoroughly detailed [1].

NanoBRET Cellular target engagement AAK1

AP2M1 Phosphorylation Inhibition

SGC-AAK1-1 inhibits the phosphorylation of AP2M1 at Thr156, a direct substrate of AAK1, in a concentration-dependent manner [1]. This functional cellular assay confirms that target engagement translates into downstream modulation of AAK1-mediated signaling. The compound demonstrates an ECmax of approximately 12.5 µM in this assay, with no detectable cytotoxicity at these concentrations [2].

AP2M1 Clathrin-mediated endocytosis Phosphorylation

Validated Negative Control Compound

A major advantage of SGC-AAK1-1 is the availability of a well-characterized, structurally similar negative control compound, SGC-AAK1-1N. This compound is essential for rigorous experimental design, allowing researchers to control for off-target effects that might arise from the chemical scaffold itself rather than AAK1/BMP2K inhibition [1]. SGC-AAK1-1N exhibits an IC50 of 11 µM against AAK1 and a KD of 8.8 µM, making it >400-fold less potent than the active probe [2].

Negative control Chemical probe Experimental design

SGC-AAK1-1: Top Research Applications


AAK1 Mechanistic Studies

Due to its well-defined kinome-wide selectivity [1], SGC-AAK1-1 is ideal for dissecting the specific role of AAK1 (and BMP2K) in complex cellular pathways like clathrin-mediated endocytosis or Wnt signaling, where off-target inhibition could lead to false-positive results [2]. Researchers can confidently attribute observed phenotypes to AAK1 inhibition when using this probe in conjunction with the inactive analog SGC-AAK1-1N.

Novel AAK1 Inhibitor Benchmarking

SGC-AAK1-1 serves as a reference standard for screening and characterizing new AAK1 inhibitors. Its comprehensive pharmacological profile (potency, selectivity, cellular activity) provides a benchmark against which the selectivity and efficacy of novel compounds can be compared [1]. This is particularly valuable in drug discovery programs aiming to develop next-generation AAK1 inhibitors for therapeutic applications.

BMP2K/BIKE Biology Investigation

As a potent inhibitor of BMP2K (Ki = 17 nM [2]), SGC-AAK1-1 is also a valuable tool for studying this under-characterized kinase. Its ability to engage BMP2K in cells (NanoBRET IC50 = 1.5 µM) makes it suitable for exploring BMP2K's functions, provided that the dual AAK1/BMP2K activity is accounted for in experimental design, for instance, through the use of the negative control and complementary genetic approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sgc aak1 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.